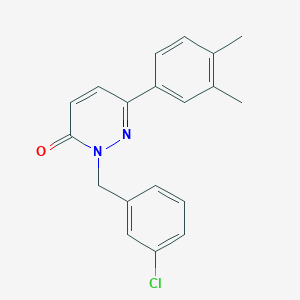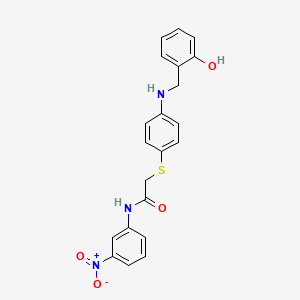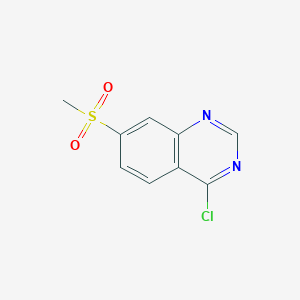
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one (CBDMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. CBDMPP is a pyridazine-based compound that exhibits unique chemical and physical properties, making it an attractive target for researchers worldwide.
作用機序
The exact mechanism of action of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Moreover, this compound has been shown to induce the expression of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.2 to 2.5 μM. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer properties, this compound has also been investigated for its potential use as an anti-inflammatory agent, with promising results. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is its potent antiproliferative activity against various cancer cell lines, making it an attractive target for researchers in the field of medicinal chemistry. Moreover, this compound has been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the main limitations of this compound is its poor solubility in aqueous media, which can limit its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for the research and development of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one. One of the main areas of focus is the optimization of its chemical structure to improve its solubility and bioavailability. Moreover, the development of this compound derivatives with enhanced anticancer properties and selectivity towards cancer cells is also an area of interest. Furthermore, the investigation of the mechanism of action of this compound and its potential use as an anti-inflammatory agent warrants further research. Finally, the evaluation of the in vivo efficacy and toxicity of this compound and its derivatives is essential for the development of novel therapeutic agents.
合成法
The synthesis of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one involves the reaction of 3,4-dimethylphenylhydrazine with 3-chlorobenzaldehyde in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. The final product is obtained after purification by recrystallization or column chromatography. The synthesis of this compound is relatively straightforward and can be achieved in moderate to high yields.
科学的研究の応用
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Several studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer properties, this compound has also been investigated for its potential use as an anti-inflammatory agent, with promising results.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYIQPPBNXIDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)
![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)
![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)



![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)

![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)
![3-allyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455977.png)
